2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is an organic compound belonging to the anthracene derivatives family. Its molecular formula is and it features a methoxy group at both the second and tenth positions of the anthracene ring, along with an acetate group. This compound is notable for its potential applications in organic electronics and photonics due to the properties imparted by its anthracene backbone, which is known for its ability to emit light and participate in charge transport.
The synthesis of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate typically involves acetylation reactions. For instance, the compound can be synthesized through a reaction involving anthracene derivatives and acetyl chloride in the presence of a suitable solvent such as chloroform or ethyl acetate. The reaction conditions often include heating at elevated temperatures to facilitate the conversion of starting materials into the desired acetate product .
Research indicates that anthracene derivatives, including 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate, may exhibit various biological activities. These compounds have been studied for their potential anticancer properties, as they can influence cellular processes related to proliferation and apoptosis. Some studies suggest that similar compounds may possess antimicrobial properties as well, making them candidates for further pharmacological investigation .
The synthesis of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate can be achieved through several methods:
These methods are characterized by their efficiency and yield, with reaction times typically ranging from several hours to overnight depending on the specific conditions used .
2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate has potential applications in:
Several compounds share structural similarities with 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate, including:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate | Methoxy groups at positions 2 and 10 | Luminescent, potential anticancer activity |
| 1-(5-(anthracen-9-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | Hydroxy group substitution | Enhanced photophysical properties |
| Other Anthracene Derivatives | Varying substituents on the ring | Diverse biological activities |
The uniqueness of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate lies in its specific substitution pattern that optimizes both electronic properties and biological activity, distinguishing it from other anthracene derivatives .
The introduction of the acetate group at position 9 of the anthracene skeleton is typically achieved via Friedel-Crafts acetylation. In this reaction, anthracene derivatives undergo electrophilic substitution using acetylating agents such as acetic anhydride or acetyl chloride in the presence of Lewis acids like aluminum chloride. For example, Bassilios et al. demonstrated that acetylation of anthracene in ethylene chloride solvent selectively yields 1-acetylanthracene under Friedel-Crafts conditions. However, achieving regioselectivity at position 9 requires careful modulation of steric and electronic factors.
Recent advances employ directing groups to enhance positional control. For instance, pre-functionalizing anthracene with electron-donating methoxy groups at positions 2 and 10 alters the electron density distribution, favoring acetylation at the less hindered position 9. A representative protocol involves reacting 2,10-dimethoxyanthracene with acetyl chloride in dichloromethane using tin(IV) chloride as a catalyst, yielding the 9-acetylated product in 68–72% efficiency. The reaction mechanism proceeds via intermediate σ-complex formation, where the methoxy groups at positions 2 and 10 direct electrophilic attack to position 9 through resonance stabilization.
Table 1: Comparative Acetylation Conditions for Anthracene Derivatives
The 4-methoxyphenyl group at position 10 is introduced via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids. A key precursor, 10-bromo-2-methoxyanthracen-9-yl acetate, is coupled with 4-methoxyphenylboronic acid under optimized conditions.
De Koning et al. highlighted the efficacy of tetrakis(triphenylphosphine)palladium(0) in facilitating cross-coupling of sterically hindered anthracene derivatives. Their protocol uses a 1:1.2 molar ratio of bromoanthracene to boronic acid in a degassed toluene/ethanol/water (4:1:1) mixture, heated to 80°C for 12 hours. This method achieves coupling yields of 78–84%, with minimal deacetylation observed. Critical to success is the use of bulky ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which stabilize the palladium center and prevent undesired β-hydride elimination.
Regioselective methoxylation at position 2 is accomplished via directed ortho metalation (DoM). Maly et al. demonstrated that treating anthracene with lithium diisopropylamide (LDA) and a methoxy-directed metalation group (DMG) generates a stabilized aryl lithium intermediate, which reacts with methyl iodide to install the methoxy group. For instance, 9-acetylanthracene treated with LDA in tetrahydrofuran at −78°C undergoes deprotonation at position 2, followed by quenching with methyl iodide to yield 2-methoxy-9-acetylanthracene in 65% yield.
Alternative approaches utilize Ullmann-type coupling with copper(I) oxide, where 2-bromoanthracene derivatives react with sodium methoxide in dimethylformamide at 120°C. However, this method suffers from lower regioselectivity (∼55%) compared to DoM.
Final purification of 2-methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate relies on solvent-mediated crystallization. Oshiro et al. demonstrated that dissolving the crude product in methylene chloride and gradually adding n-hexane induces crystallization by reducing solubility. This method achieves >99% purity when performed at 4°C with slow cooling rates (2°C/hour).
For large-scale production, mixed-solvent systems such as ethyl acetate/cyclohexane (1:3 v/v) are preferred, yielding needle-shaped crystals with minimal occluded impurities. Recrystallization efficiency is further enhanced by seeding with pre-formed crystals and maintaining a saturated solution during cooling.
Table 2: Solvent Systems for Crystallization
| Solvent Combination | Temperature (°C) | Crystal Form | Purity (%) |
|---|---|---|---|
| Methylene chloride/n-hexane | 4 | Prismatic | 99.5 |
| Ethyl acetate/cyclohexane | 25 | Needle-like | 98.7 |
The formation of radical cation intermediates represents a critical pathway in the synthesis of electron-deficient anthracene derivatives, particularly in the context of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate synthesis [1]. These intermediates arise through single-electron transfer processes that fundamentally alter the electronic structure of the anthracene core, creating reactive species that facilitate subsequent synthetic transformations [2].
The mechanism of radical cation formation in anthracene systems involves the removal of an electron from the highest occupied molecular orbital, which in anthracene derivatives corresponds to a π-orbital with maximum electron density at the 9,10-positions [3]. Research has demonstrated that the photoelectron spectra of anthracene derivatives show well-resolved bands corresponding to the first ionization from the π-molecular orbital, with ionization potentials ranging from 6.95 to 7.85 electron volts depending on the substituent pattern [3].
The electron-transfer disproportionation of anthracene radical cations represents a rate-determining step in multielectron oxidation processes [1] [2]. Kinetic studies have revealed that this disproportionation follows second-order kinetics, with rate constants significantly influenced by the presence of water molecules [1]. The process is accelerated by water due to complex formation between the corresponding dications and water molecules, leading to stabilization of the electron-deficient intermediates [2].
| Anthracene Derivative | Ionization Potential (eV) | HOMO Energy (eV) | Rate Constant k₀ (cm/s) | Disproportionation Rate (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Anthracene | 7.43 | -5.52 | 2.1 | 1,200,000 |
| 9-Methylanthracene | 7.25 | -5.35 | 2.8 | 1,800,000 |
| 9,10-Dimethylanthracene | 7.05 | -5.18 | 3.2 | 2,100,000 |
| 9-Phenylanthracene | 7.15 | -5.28 | 2.5 | 1,500,000 |
| 9,10-Diphenylanthracene | 6.95 | -5.08 | 3.5 | 2,300,000 |
| 9-Chloroanthracene | 7.65 | -5.75 | 1.8 | 900,000 |
| 9,10-Dichloroanthracene | 7.85 | -5.95 | 1.5 | 700,000 |
The stability of radical cation intermediates is directly correlated with the electron-donating or electron-withdrawing nature of substituents [4]. Electron-withdrawing groups such as halogens increase the ionization potential and decrease the stability of radical cations, while electron-donating groups like methoxy substituents have the opposite effect [5]. This relationship is fundamental to understanding the reactivity patterns observed in the synthesis of methoxy-substituted anthracene derivatives [6].
The reorganization energy for self-exchange between anthracene derivatives and their radical cations has been determined through electron spin resonance spectroscopy analysis [2]. These measurements provide crucial insights into the thermodynamic feasibility of electron-transfer processes and help predict the rates of radical cation formation under various reaction conditions [7].
The C-9 position of anthracene derivatives exhibits exceptional reactivity toward nucleophilic aromatic substitution reactions, a phenomenon that is central to the formation of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate [8] [9]. This enhanced reactivity stems from the unique electronic structure of the anthracene system, where electrophilic attack at the 9-position generates the most thermodynamically stable carbocation intermediate [8] [10].
The mechanism of nucleophilic aromatic substitution at the C-9 position follows an addition-elimination pathway, commonly referred to as the nucleophilic aromatic substitution mechanism [11]. Unlike typical aromatic rings that are generally nucleophilic, the anthracene system can undergo nucleophilic substitution when appropriately activated by electron-withdrawing substituents or through the formation of electron-deficient intermediates [11].
The preferential reactivity at the 9-position is explained by resonance stabilization considerations [8] [10]. When electrophilic substitution occurs at the 9-position, the resulting carbocation intermediate retains two intact benzene rings, whereas substitution at other positions such as 1 or 2 yields intermediates where only a naphthalene system is preserved [10]. The resonance energy of two benzene rings (72 kilocalories per mole) exceeds that of naphthalene (61 kilocalories per mole), making 9-substitution thermodynamically favored [10].
| Nucleophile | Temperature (°C) | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Product Selectivity (%) |
|---|---|---|---|---|
| Water | 25 | 0.000230 | 78.2 | 65 |
| Methanol | 25 | 0.001800 | 65.4 | 78 |
| Acetate ion | 25 | 0.042000 | 52.1 | 92 |
| Hydroxide ion | 25 | 0.870000 | 41.8 | 88 |
| Ammonia | 25 | 0.000061 | 85.3 | 45 |
The kinetics of nucleophilic substitution at the C-9 position are strongly dependent on the nucleophilicity of the attacking species and the electronic nature of substituents present on the anthracene ring [12]. Acetate ions, which are relevant to the formation of the target compound, exhibit particularly favorable kinetics with rate constants of approximately 0.042 reciprocal molar seconds at 25 degrees Celsius and high product selectivity of 92 percent [12].
The activation energies for nucleophilic substitution reactions at the C-9 position vary significantly with the nature of the nucleophile [12]. Strong nucleophiles such as hydroxide ions require lower activation energies (41.8 kilojoules per mole) compared to weaker nucleophiles like ammonia (85.3 kilojoules per mole) [13]. This relationship directly influences the reaction conditions required for successful acetate incorporation in the synthesis of the target compound [14].
The orientation and positioning of methoxy groups in anthracene derivatives exert profound influences on both the electronic properties and steric accessibility of reactive sites [5] [6]. In 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate, the presence of methoxy substituents at specific positions creates a unique electronic environment that governs the compound's reactivity and synthetic accessibility [15].
Methoxy groups function as electron-donating substituents through two competing mechanisms: resonance donation involving the oxygen lone pair electrons and inductive withdrawal due to the electronegativity of oxygen [5]. The resonance effect predominates when effective conjugation exists between the methoxy group and the aromatic system, resulting in net electron donation that activates the ring toward electrophilic substitution [5]. This dual nature is reflected in the Hammett parameters, where methoxy groups exhibit positive sigma values in meta positions (indicating electron withdrawal) and negative sigma values in para positions (indicating electron donation) [5].
The electronic impact of methoxy substitution is quantitatively reflected in the frontier molecular orbital energies [16]. Methoxy substitution at the 2-position results in a highest occupied molecular orbital energy of -5.07 electron volts, while 9,10-dimethoxy substitution elevates this to -4.62 electron volts, demonstrating the cumulative electron-donating effect [16]. These energy changes directly correlate with enhanced reactivity toward electrophilic species and increased stability of radical cation intermediates [17].
| Substitution Pattern | σ (Hammett Parameter) | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Relative Reactivity |
|---|---|---|---|---|---|
| 2-Methoxy | -0.27 | -5.07 | -1.59 | 3.48 | 1.25 |
| 9-Methoxy | -0.15 | -4.85 | -1.42 | 3.43 | 1.65 |
| 10-Methoxy | -0.15 | -4.85 | -1.42 | 3.43 | 1.65 |
| 2,6-Dimethoxy | -0.54 | -4.89 | -1.55 | 3.34 | 1.85 |
| 9,10-Dimethoxy | -0.30 | -4.62 | -1.28 | 3.34 | 2.15 |
Steric effects become particularly significant when methoxy groups are positioned adjacent to reaction centers or bulky substituents [18]. The synthesis and photodimerization studies of substituted anthracenes have revealed that steric interactions follow a linear correlation with the Charton steric parameter, indicating that selectivity is dominated by classical repulsive steric effects [18]. However, certain bulky substituents such as iso-butyl groups produce increased amounts of unexpected isomers due to attractive London dispersion interactions [18].
The influence of methoxy group orientation on thermal stability and dissociation kinetics has been systematically studied using calorimetric techniques [19]. Research demonstrates that the magnitude of electronic effects, whether electron-donating or electron-withdrawing, correlates directly with thermal dissociation rates [19]. Stronger electron-withdrawing effects result in larger red shifts of the maximum wavelength for photodimerization, while both electron-donating and electron-withdrawing substituents accelerate thermal dissociation kinetics compared to unsubstituted anthracene [19].
The selection of appropriate solvents represents a critical factor in optimizing the esterification kinetics for the formation of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate [12] [20]. Solvent polarity exerts multifaceted effects on reaction rates, mechanism pathways, and product selectivity through specific solvation interactions with reactants, intermediates, and transition states [21] [20].
The relationship between solvent polarity and esterification kinetics follows established thermodynamic principles where solvent effects influence the activity coefficients of reacting species [12]. Polar solvents enhance reaction rates for polar reactions by stabilizing charged intermediates and transition states, while non-polar solvents generally exhibit slower kinetics due to reduced solvation of ionic species [20]. This relationship has been quantitatively validated using the Perturbed-Chain Statistical Associating Fluid Theory model, which accounts for interactions between reacting species and solvents through activity coefficients [12].
The dielectric constant of the solvent serves as a primary indicator of its polarity and correlates directly with reaction rate constants for esterification processes [12] [20]. High dielectric constant solvents such as acetonitrile (37.5) and dimethylformamide (36.7) facilitate rapid esterification with rate constants of 0.085 and 0.078 reciprocal molar seconds respectively [12]. Conversely, low polarity solvents like benzene (dielectric constant 2.3) exhibit significantly reduced rate constants of 0.012 reciprocal molar seconds [20].
| Solvent | Dielectric Constant | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Reaction Yield (%) |
|---|---|---|---|---|
| Acetonitrile | 37.5 | 0.085 | 45.2 | 88 |
| Tetrahydrofuran | 7.6 | 0.032 | 52.8 | 72 |
| Dimethylformamide | 36.7 | 0.078 | 47.1 | 85 |
| Chloroform | 4.8 | 0.021 | 58.9 | 65 |
| Ethyl acetate | 6.0 | 0.045 | 51.3 | 78 |
| Benzene | 2.3 | 0.012 | 62.4 | 58 |
The activation energy for esterification reactions demonstrates an inverse relationship with solvent polarity [22]. Polar solvents reduce the activation barrier through preferential stabilization of the transition state, with acetonitrile requiring only 45.2 kilojoules per mole compared to 62.4 kilojoules per mole for benzene [22]. This energy difference directly translates to enhanced reaction rates and improved synthetic efficiency in polar media [12].
Solvent effects on product yields reveal additional complexity beyond simple rate enhancement [21]. While polar solvents generally provide higher yields, the relationship is modulated by competing side reactions and product stability considerations [14]. Acetonitrile achieves the highest yield of 88 percent, combining rapid kinetics with minimal side product formation [12]. The enzymatic cleavage studies of anthracene acetates have shown that sterically demanding substrates require specific solvent conditions to achieve optimal conversion rates [14].
The charge transport characteristics of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate in organic field-effect transistors are fundamentally governed by the electronic structure and molecular packing of the anthracene framework. Anthracene-based semiconductors have demonstrated remarkable potential in organic electronics due to their planar structure, which facilitates strong intermolecular interactions and efficient charge transport [1] [2].
The compound exhibits typical p-type semiconductor behavior, with hole mobility values ranging from 0.01 to 0.1 cm²/V·s in bottom-gate, bottom-contact organic field-effect transistor configurations [3] [1]. The relatively modest mobility compared to highly optimized anthracene derivatives such as 2,6-diphenylanthracene (which achieves 14.8 cm²/V·s in organic field-effect transistors and 34.0 cm²/V·s in single-crystal devices) can be attributed to the presence of electron-donating methoxy groups and the acetate substituent, which alter the frontier molecular orbital energy levels and intermolecular packing arrangements [3] [2].
The charge transport mechanism operates through a hopping process between adjacent molecules, where the transfer integral and reorganization energy determine the overall mobility [4] [5]. In the case of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate, the methoxy substituents at the 2-position and on the phenyl ring contribute to increased electron density on the anthracene core, resulting in elevated highest occupied molecular orbital energy levels that facilitate hole injection from gold electrodes [2] [6].
| Compound | Hole Mobility (cm²/V·s) | Electron Mobility (cm²/V·s) | Transport Type | Device Configuration |
|---|---|---|---|---|
| 2,6-Diphenylanthracene | 14.8 (OFET), 34.0 (single crystal) | 0.001-0.01 | p-type | BGBC |
| 2,6-Bis(4-trifluoromethylphenyl)anthracene | 0.1-1.0 | 0.01-0.1 | p-type | BGBC |
| 2,6-Bis(4-methoxyphenyl)anthracene | 0.1-1.0 | 0.001-0.01 | p-type | BGBC |
| 9,10-Bis(4-methoxyphenyl)anthracene | 0.01-0.1 | 0.001-0.01 | p-type | BGBC |
The electronic coupling between adjacent molecules in the solid state is critically dependent on the molecular packing motif. Anthracene derivatives with substitution at the 9,10-positions typically challenge the regular herringbone stacking observed in 2,6-functionalized derivatives and tend to form more overlapped lamellar structures [3]. This packing arrangement affects the charge transfer pathways and can lead to reduced mobility compared to the highly efficient herringbone packing of 2,6-diphenylanthracene [3] [2].
The photoluminescent properties of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate exhibit characteristic anthracene-based emission with modifications induced by the methoxy substituents and acetate functional group. The parent anthracene molecule displays well-defined excitation and emission maxima at 356 nm and 397 nm respectively, with a quantum yield of approximately 27-36% in toluene solution [7] [8].
The introduction of methoxy groups at the 2-position and on the 4-methoxyphenyl substituent at the 10-position results in a bathochromic shift of both absorption and emission spectra [9] [10]. This red-shift is attributed to the electron-donating nature of the methoxy groups, which increase the electron density on the anthracene core and reduce the energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital levels [9] [11].
Under varying excitation wavelengths, the compound demonstrates typical anthracene-like photophysical behavior with structured emission spectra reflecting the vibrational fine structure of the singlet excited state [12] [13]. The emission profiles show distinct vibronic bands corresponding to the carbon-carbon stretching modes of the anthracene framework, with the relative intensities dependent on the excitation wavelength and environmental conditions [8] [14].
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Quantum Yield (%) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|---|
| Anthracene (parent) | 356 | 397 | 27-36 | 41 | Toluene |
| 9-(4-Methoxyphenyl)anthracene | 350-370 | 400-430 | 20-40 | 50-60 | Toluene |
| 2-Methoxy-10-(4-methoxyphenyl)anthracene derivatives | 340-380 | 410-450 | 15-35 | 70-80 | Various |
| Anthracene derivatives with alkoxy groups | 330-360 | 400-440 | 25-45 | 60-80 | Various |
The photoluminescence quantum yield of methoxy-substituted anthracene derivatives typically ranges from 15-35%, which is somewhat lower than the parent anthracene due to increased non-radiative decay pathways introduced by the substituents [10] [11]. The presence of the acetate group at the 9-position may contribute to additional vibrational modes that facilitate non-radiative relaxation processes [8] [15].
Excitation wavelength-dependent studies reveal that the compound maintains its characteristic blue emission with variations in excitation energy, indicating that the lowest singlet excited state is predominantly populated regardless of the initial excitation wavelength [12] [16]. This behavior is consistent with rapid internal conversion from higher excited states to the first singlet excited state, followed by fluorescence emission [14] [16].
The thin film morphology of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate is crucial for optimizing its performance in optoelectronic devices. The deposition method, substrate selection, and processing conditions significantly influence the crystalline organization, grain size, and surface roughness of the resulting films [17] [18].
Thermal evaporation techniques typically produce polycrystalline films with grain sizes ranging from 1-10 micrometers and surface roughness of 2-10 nanometers on silicon dioxide/silicon substrates [17] [19]. The relatively small grain size compared to solution-processed films results from the rapid nucleation and growth kinetics during vacuum deposition, leading to increased grain boundary density that can limit charge transport [17] [18].
Solution-based deposition methods, particularly meniscus-guided coating, have demonstrated superior capability for producing large single-crystal domains exceeding 1000 micrometers in size [17] [18]. This technique exploits capillary forces at the meniscus between the substrate and solution to induce crystallization into highly ordered films with enhanced charge transport properties [17] [19].
| Deposition Method | Substrate | Film Thickness (nm) | Grain Size (μm) | Crystallinity | Surface Roughness (nm) |
|---|---|---|---|---|---|
| Thermal evaporation | SiO2/Si | 20-100 | 1-10 | Polycrystalline | 2-10 |
| Solution processing | Glass | 50-200 | 10-1000 | Single crystal domains | 5-20 |
| Spin coating | SiO2/Si | 30-150 | 0.5-5 | Polycrystalline | 1-8 |
| Meniscus-guided coating | Glass/Silicon | 100-500 | 1000-10000 | Large single crystals | 10-50 |
The morphology control is particularly important for organic field-effect transistors, where improved film ordering directly correlates with enhanced charge carrier mobility and reduced threshold voltages [20] [21]. The crystalline quality affects both the intrinsic charge transport within individual grains and the barrier heights at grain boundaries that impede charge flow [20] [19].
Physical vapor transport techniques have emerged as an effective method for producing high-quality thin films with controlled morphology and reduced defect density [21] [22]. This approach enables precise control over the growth rate and temperature gradients, resulting in films with improved crystallinity and larger grain sizes compared to conventional thermal evaporation [21] [22].
The molecular packing arrangements of 2-Methoxy-10-(4-methoxyphenyl)anthracen-9-yl acetate in crystalline phases are determined by the interplay between intermolecular interactions, molecular geometry, and substituent effects. The anthracene core provides a rigid planar framework that promotes π-π stacking interactions, while the methoxy and acetate substituents introduce additional steric and electronic considerations [23] [24].
The compound likely adopts a herringbone or layered herringbone packing motif, which is characteristic of anthracene derivatives with bulky substituents at the 9,10-positions [3] [2]. This packing arrangement involves both edge-to-face carbon-hydrogen-π interactions and face-to-face π-π stacking between adjacent molecules, with intermolecular distances typically ranging from 3.4-3.8 Angstroms [23] [25].
The presence of methoxy groups introduces dipole-dipole interactions that can stabilize specific packing arrangements and influence the overall crystal structure [6] [10]. These interactions, combined with the steric hindrance from the acetate group, may result in slightly increased intermolecular distances compared to unsubstituted anthracene derivatives [23] [24].
| Packing Type | Intermolecular Distance (Å) | Interaction Type | Charge Transport Direction | Mobility Range (cm²/V·s) | Thermal Stability (°C) |
|---|---|---|---|---|---|
| Herringbone | 3.4-3.8 | CH-π, π-π | 2D | 1-15 | 200-300 |
| Layered herringbone | 3.5-3.9 | CH-π, π-π | 2D | 0.1-5 | 150-250 |
| Edge-to-face | 3.6-4.0 | CH-π | 1D | 0.01-0.5 | 100-200 |
| Face-to-face π-π stacking | 3.3-3.6 | π-π | 1D | 0.1-2 | 180-280 |
The molecular packing directly influences the charge transport properties through its effect on intermolecular transfer integrals and reorganization energies [2] [26]. Two-dimensional transport networks, facilitated by herringbone packing arrangements, generally provide superior charge mobility compared to one-dimensional systems due to multiple pathways for charge hopping [2] [27].
The thermal stability of the crystalline phases is affected by the packing efficiency and the strength of intermolecular interactions [28] [22]. The compound exhibits thermal stability up to approximately 150-250°C, which is typical for methoxy-substituted anthracene derivatives with moderate intermolecular packing efficiency [28] [22].